N-[(furan-2-yl)methyl]-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[3-oxo-2-[3-oxo-3-(2-phenylethylamino)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N5O4S/c1-2-25(28(37)32-19-21-11-8-18-39-21)40-30-34-23-13-7-6-12-22(23)27-33-24(29(38)35(27)30)14-15-26(36)31-17-16-20-9-4-3-5-10-20/h3-13,18,24-25H,2,14-17,19H2,1H3,(H,31,36)(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFVHMZUPVFAMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(furan-2-yl)methyl]-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide is a complex organic compound characterized by its unique structural features, including a furan ring, an imidazoquinazoline core, and a sulfanylacetamide group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The chemical structure can be represented as follows:
Key Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Contributes to the compound's aromatic properties and potential reactivity. |
| Imidazoquinazoline Core | Known for biological activity, particularly in anticancer and antimicrobial applications. |
| Sulfanyl Group | Enhances the compound's interaction with biological targets. |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can modulate enzyme activity or interfere with signal transduction pathways. The furan and imidazoquinazoline components are critical for binding affinity and specificity.
Anticancer Activity
Research indicates that compounds with imidazoquinazoline cores exhibit significant anticancer properties. For instance, derivatives have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, likely due to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity against a range of pathogens. The presence of the furan ring may enhance this activity by facilitating interactions with microbial cell membranes.
Case Studies
- Anticancer Evaluation
-
Anti-inflammatory Activity
- Another study assessed the anti-inflammatory potential of imidazoquinazoline derivatives in vitro. Compounds were tested for their ability to inhibit nitric oxide production in macrophages, showing significant inhibition at concentrations below 20 μM.
-
Antimicrobial Testing
- In vitro assays demonstrated that derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 μg/mL to 50 μg/mL.
Data Summary Table
Q & A
Q. What are the key synthetic challenges and optimized reaction conditions for synthesizing this compound?
Methodological Answer: The synthesis involves multi-step routes requiring precise control of reaction parameters. Key challenges include:
- Core Formation : Construction of the imidazo[1,2-c]quinazoline core via cyclocondensation, often requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ for cross-coupling reactions .
- Sulfanyl Group Introduction : Thiolation at position 5 of the quinazoline core using thiourea derivatives or NaSH under reflux in ethanol .
- Amide Coupling : Final coupling of the furan-methyl butanamide moiety using EDC/HOBt in DMF at 0–5°C to avoid racemization .
Optimized Conditions : - Solvents : DMF for amide coupling, THF for cyclization.
- Temperature : 0–5°C for sensitive steps; reflux (80–100°C) for thiolation.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) achieve >95% purity .
Q. How is the structural characterization performed, and what analytical techniques are essential?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the imidazo[1,2-c]quinazoline core and sulfanyl substitution patterns. Aromatic protons in the quinazoline ring appear as doublets at δ 7.8–8.2 ppm, while the furan methylene group resonates at δ 4.3–4.5 ppm .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ calculated for C₃₀H₃₁N₅O₄S: 558.2171) validates molecular integrity .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) monitor purity (>98%) and detect trace byproducts .
Q. What are the primary structural features influencing its reactivity and stability?
Methodological Answer:
- Reactivity Hotspots :
- Sulfanyl Group : Susceptible to oxidation (e.g., with H₂O₂) to sulfoxide/sulfone derivatives, requiring inert atmospheres during synthesis .
- Amide Bonds : Hydrolysis under strong acidic/basic conditions (e.g., 6M HCl at 100°C), necessitating pH-controlled storage .
- Stability :
- Thermal Stability : Decomposes above 200°C (DSC data).
- Photostability : UV light (254 nm) induces decomposition of the furan ring; store in amber vials .
Advanced Research Questions
Q. How do structural modifications impact biological activity, and what SAR trends are observed?
Methodological Answer: A structure-activity relationship (SAR) study reveals:
| Modification | Biological Impact | Key Reference |
|---|---|---|
| Furan → Thiophene | ↑ Anticancer activity (IC₅₀: 12 μM → 8 μM) | |
| Sulfanyl → Methyl | ↓ Solubility; ↑ LogP (2.1 → 3.4) | |
| Phenylethyl → Cyclohexyl | ↑ Metabolic stability (t₁/₂: 2h → 5h in liver microsomes) |
Q. Experimental Design :
- Assay Conditions : Test cytotoxicity (MTT assay, 72h incubation) against HeLa and MCF-7 cell lines.
- Data Interpretation : Use CoMFA/CoMSIA models to correlate substituent electronegativity with activity .
Q. What strategies enhance metabolic stability and bioavailability in vivo?
Methodological Answer:
- Prodrug Design : Introduce ester moieties (e.g., acetylated furan-OH) to improve oral absorption; hydrolyzed in plasma to active form .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .
- Formulation : Nanoemulsions (e.g., Tween-80/PEG) increase aqueous solubility (from 0.5 mg/mL to 12 mg/mL) .
Q. Validation :
Q. How can contradictions in reported biological activities across studies be resolved?
Methodological Answer: Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HepG2 vs. HEK293) or incubation times.
- Purity Issues : Byproducts (e.g., sulfoxide derivatives) in low-purity batches may skew results .
Q. Resolution Strategies :
Standardized Protocols : Use CLSI guidelines for antimicrobial assays; report IC₅₀ values with 95% confidence intervals .
Orthogonal Validation : Confirm anticancer activity via apoptosis (Annexin V) and caspase-3 activation assays .
Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to identify consensus trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
